![molecular formula C23H36FN6Na2O15P B1264189 富马替尼二钠 CAS No. 914295-16-2](/img/structure/B1264189.png)
富马替尼二钠
描述
Fostamatinib disodium is used to treat low platelet levels (thrombocytopenia) in the blood in patients with chronic immune thrombocytopenia (ITP) who have received treatment that did not work well . This medicine is available only with your doctor’s prescription .
Synthesis Analysis
Fostamatinib is designed as a prodrug and cleavage of its active moiety R406 in the intestine . R406 is the major product in the blood . It is metabolized by cytochrome 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota .Molecular Structure Analysis
The chemical formula of Fostamatinib disodium hexahydrate is C23H36FN6Na2O15P . Its exact mass is 732.18 and its molecular weight is 732.520 .Chemical Reactions Analysis
Fostamatinib is a prodrug rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 has a high protein binding ratio and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver and excreted into feces . R406 is a substrate of P-glycoprotein, whereas fostamatinib and R406 inhibit breast cancer resistance protein with high intestinal concentration/IC 50 values . Great attention should be paid to the drug–drug interactions with the substrates of these transporters, especially statins .Physical And Chemical Properties Analysis
Fostamatinib is a prodrug rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 has a high protein binding ratio and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver and excreted into feces . R406 is a substrate of P-glycoprotein, whereas fostamatinib and R406 inhibit breast cancer resistance protein with high intestinal concentration/IC 50 values .科学研究应用
1. 类风湿关节炎治疗
富马替尼二钠,作为 R788,是一种口服后转化为 R406 的前药。R406 抑制脾酪氨酸激酶,这对于促炎细胞因子的表达至关重要。这种机制已显示出在对甲氨蝶呤和一些生物制剂无反应的患者中控制类风湿关节炎的疗效,为类风湿关节炎治疗提供了潜在的新治疗选择 (Morales-Torres,2010 年)。
2. 自身免疫性和过敏性疾病
富马替尼二钠靶向非受体酪氨酸激酶 Syk,该激酶参与免疫效应细胞的信号传导。它的抑制在自身免疫、过敏和恶性疾病中显示出有希望的结果。它在体外对各种细胞类型表现出疗效,并在哮喘、狼疮和淋巴瘤等动物模型中表现出疗效 (McAdoo 和 Tam,2011 年)。
3. 免疫性血小板减少症
在免疫性血小板减少症 (ITP) 的治疗中,富马替尼二钠在吞噬作用过程中充当抑制剂,靶向 ITP 发病机制中以前未探索的机制。它在接受过大量治疗的慢性 ITP 患者中显示出持续的反应和可控的不良事件 (Newland 等,2018 年)。
4. 慢性免疫性血小板减少症管理
富马替尼已被批准用于治疗对至少一种先前治疗方案反应不足的慢性免疫性血小板减少症患者。它作为一种脾酪氨酸激酶抑制剂,为管理慢性 ITP 提供了一种新方法 (Connell 和 Berliner,2019 年)。
5. 非霍奇金淋巴瘤和慢性淋巴细胞白血病
富马替尼二钠在治疗非霍奇金淋巴瘤和慢性淋巴细胞白血病方面显示出显着的临床活性。其作用机制包括抑制 Syk,这对于某些恶性 B 细胞存活所必需的 B 细胞受体介导的信号至关重要 (Griffin 等,2018 年)。
作用机制
安全和危害
Fostamatinib can cause skin irritation, allergic skin reaction, serious eye damage, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is suspected of causing genetic defects and damaging fertility or the unborn child . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate;hexahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2/q;2*+1;;;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGJCHHKJNSPMS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.O.O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36FN6Na2O15P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fostamatinib disodium | |
CAS RN |
914295-16-2 | |
Record name | Fostamatinib disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914295162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSTAMATINIB DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EEZ49YVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。